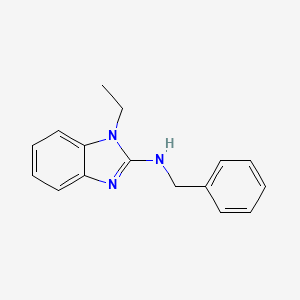

N-苄基-1-乙基-1H-1,3-苯并二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

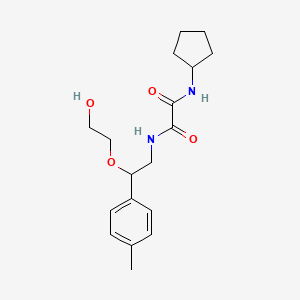

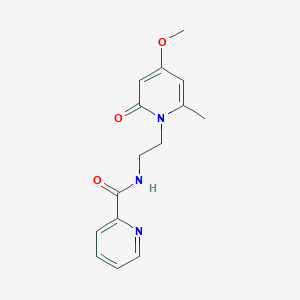

“N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as benzodiazoles . It is a heterocyclic compound with a benzene ring fused to a diazole ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N’-(1,3-benzothiazol-2-yl)-arylamides was carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis

The molecular structure of “N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine” can be characterized by various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR and HRMS . The compound crystallizes in a triclinic crystal system with space group P-1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine” include a molecular weight of 223.28 . The compound is a powder at room temperature . The melting point is reported to be between 148-150°C .科学研究应用

Antibacterial Agents

N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine: has been explored for its potential as an antibacterial agent. The compound’s structure allows it to interact with bacterial cell membranes or inhibit essential bacterial enzymes, leading to the death of the bacteria. This application is particularly relevant in the fight against antibiotic-resistant strains of bacteria .

Antifungal Applications

The benzodiazole moiety is known for its antifungal properties. As such, derivatives like N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine can be synthesized and tested against various fungal pathogens, potentially leading to new treatments for fungal infections .

Anticancer Research

Compounds containing the benzodiazole structure have been studied for their anticancer propertiesN-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine could be used to design novel chemotherapeutic agents that target specific cancer cells without harming healthy cells .

Development of Diagnostic Agents

The unique chemical structure of N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine may allow it to be used as a diagnostic agent. It could be tagged with a radioactive isotope or a fluorescent marker and used to visualize certain types of cells or tissues in medical imaging .

Agricultural Chemicals

In agriculture, N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine could serve as a precursor for the synthesis of pesticides or herbicides. Its ability to interfere with biological pathways in pests or weeds makes it a candidate for further research in this field .

Material Science

This compound’s structural properties could be beneficial in material science, particularly in the synthesis of organic semiconductors or as a component in organic light-emitting diodes (OLEDs) .

Neurological Research

Research into neurological diseases could benefit from N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine due to its potential to cross the blood-brain barrier. It could be modified to deliver therapeutic agents directly to the brain .

Enzyme Inhibition Studies

The benzodiazole core of N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine can be utilized in enzyme inhibition studies. By inhibiting specific enzymes, it can help understand disease mechanisms and lead to the development of new drugs .

属性

IUPAC Name |

N-benzyl-1-ethylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-2-19-15-11-7-6-10-14(15)18-16(19)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTZRLNEVGRAFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1-ethylbenzimidazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(3-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2922618.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2922624.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride](/img/structure/B2922625.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-ethyl-1-(2-hydroxyethyl)urea](/img/structure/B2922634.png)

![N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2922639.png)